![molecular formula C20H24O9 B3849310 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol](/img/structure/B3849310.png)
2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol
Overview
Description
2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol (TAP) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TAP is a cyclic carbohydrate derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol is not well understood. However, it is believed that 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol acts as a glycosyl donor in various glycosylation reactions. 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol has also been shown to inhibit the activity of various enzymes, including glycosidases, which are involved in the breakdown of carbohydrates.
Biochemical and Physiological Effects:
2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol has been shown to have various biochemical and physiological effects. 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol has been shown to exhibit anti-inflammatory and anti-tumor properties. Additionally, 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol has been shown to inhibit the growth of various bacteria and fungi. 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol has also been shown to have immunomodulatory effects.
Advantages and Limitations for Lab Experiments
2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol has several advantages for lab experiments. 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol is stable and can be easily synthesized using various methods. Additionally, 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol is a versatile compound that can be used in various glycosylation reactions. However, 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol has some limitations for lab experiments. 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol is relatively expensive, and its synthesis can be challenging. Additionally, 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol is not readily available commercially.
Future Directions
There are several future directions for the study of 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol. One direction is to investigate the potential of 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol as a starting material for the synthesis of glycosylated drugs and vaccines. Another direction is to study the mechanism of action of 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol in glycosylation reactions. Additionally, further research is needed to understand the biochemical and physiological effects of 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol fully. Finally, the development of new and efficient methods for the synthesis of 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol is also an area of interest.
Conclusion:
In conclusion, 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol is a cyclic carbohydrate derivative that has gained significant attention in the field of scientific research. 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol has been synthesized using various methods and has been shown to have potential applications in various scientific research fields. 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand the potential of 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol in various scientific research fields.
Scientific Research Applications
2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol has been extensively studied for its potential application in various scientific research fields. 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol has been identified as an excellent starting material for the synthesis of various natural products, including glycosides, glycopeptides, and glycolipids. 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol has also been used as a building block for the synthesis of carbohydrate-based drugs and vaccines. Additionally, 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol has been used in the preparation of glycosylated amino acids and peptides.
properties
IUPAC Name |
(3,4,5-triacetyloxy-6-phenyloxan-2-yl)methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9/c1-11(21)25-10-16-18(26-12(2)22)20(28-14(4)24)19(27-13(3)23)17(29-16)15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVDHRRPXRATQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4,5-Triacetyloxy-6-phenyloxan-2-yl)methyl acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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